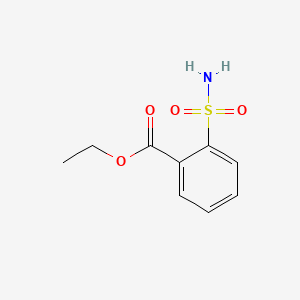

Ethyl 2-sulfamoylbenzoate

Description

Overview of the Aromatic Sulfonamide and Benzoic Acid Ester Class in Academic Contexts

Aromatic sulfonamides are a well-established and important class of compounds in medicinal chemistry. The sulfonamide group (-SO2NH2) attached to an aromatic ring is a key structural feature in many antibacterial drugs. Beyond their antimicrobial properties, aromatic sulfonamides are investigated for a wide range of other biological activities.

Similarly, benzoic acid esters, characterized by an ester group (-COOR) attached to a benzene (B151609) ring, are prevalent in both nature and synthetic chemistry. They are known for their applications as flavorings, fragrances, and as intermediates in the production of various organic compounds. The interplay of these two functional groups within a single molecule, as seen in ethyl 2-sulfamoylbenzoate, provides a rich platform for chemical exploration and innovation.

Significance of this compound as a Research Compound and Synthetic Intermediate

The primary significance of this compound in the scientific community lies in its role as a versatile research compound and a key synthetic intermediate. lookchem.com Its bifunctional nature allows for a variety of chemical transformations, making it an essential starting material for creating more complex molecules.

One of the most notable applications of this compound is in the synthesis of sulfonylurea herbicides. chembk.com For instance, it is a precursor in the production of chlorimuron-ethyl (B22764), a compound used for weed control. chemicalbook.com The synthesis involves a reaction between this compound and a substituted pyrimidine (B1678525) derivative.

Furthermore, derivatives of this compound are explored in the development of new pharmaceutical agents. For example, ethyl 2-methoxy-5-sulfamoylbenzoate is an impurity standard in the synthesis of Sulpiride, a drug with antipsychotic and antidepressant properties. biosynth.comgoogle.com This highlights the compound's importance in ensuring the purity and quality of pharmaceutical products.

The reactivity of the sulfonamide and ester groups allows for the introduction of diverse substituents, leading to the generation of libraries of novel compounds for biological screening and materials science applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H11NO4S |

| Molecular Weight | 229.25 g/mol lookchem.com |

| Melting Point | 83 °C lookchem.com |

| Boiling Point | 408.283 °C at 760 mmHg lookchem.com |

| Density | 1.327 g/cm³ lookchem.com |

| Appearance | White crystalline powder lookchem.com |

| CAS Number | 59777-72-9 lookchem.comchembk.comchemicalbook.comfluorochem.co.ukchemscene.comsigmaaldrich.com |

Current Research Trajectories and Future Directions in this compound Studies

Current research involving this compound and its derivatives continues to expand into new and exciting areas. Scientists are actively investigating the synthesis of novel carboxamide compounds containing piperazine (B1678402) and arylsulfonyl moieties, which have shown promising biological activities. lookchem.com The exploration of sulfonylureas as potential antifungal agents, specifically as inhibitors of acetohydroxyacid synthase in pathogens like Candida albicans, is another active research front. lookchem.com

Future research is likely to focus on several key areas:

Development of Novel Catalytic Systems: The creation of more efficient and selective catalysts for the synthesis and modification of this compound and its derivatives will be a priority. This will enable the production of these compounds with higher yields and fewer byproducts.

Expansion of Pharmaceutical Applications: Researchers will continue to explore the potential of this compound-based scaffolds in designing new therapeutic agents targeting a wider range of diseases. This includes the development of dual-acting agents with multiple pharmacological activities. lookchem.com

Materials Science Innovations: The unique electronic and structural properties of aromatic sulfonamides suggest their potential use in the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Green Chemistry Approaches: A growing emphasis will be placed on developing more environmentally friendly synthetic routes for this compound and its downstream products, reducing the use of hazardous reagents and solvents. google.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFKZTWSLPKROH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886369 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

59777-72-9 | |

| Record name | Ethyl 2-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Sulfamoylbenzoate

Chemical Synthesis Approaches for Ethyl 2-Sulfamoylbenzoate

The synthesis of this compound can be achieved through several distinct pathways, starting from commercially available precursors. The most common methods involve the ring-opening of saccharin (B28170) or the derivatization of benzoic acid compounds.

Preparation from Saccharin via Esterification Routes

A prevalent method for synthesizing this compound is through the acid-catalyzed ethanolysis of saccharin. This process involves the cleavage of the C-N bond in the saccharin ring, followed by the esterification of the resulting carboxylic acid group.

One documented procedure involves reacting saccharin with ethanol (B145695) in the presence of dry hydrogen chloride gas at low temperatures (around 0°C). After the reaction is complete, excess ethanol is evaporated, and the product is precipitated by adding water, followed by filtration and drying to yield the final product. echemi.com

Another well-established route employs sulfuric acid as the catalyst. In a typical reaction, saccharin is refluxed with an excess of ethanol and a catalytic amount of concentrated sulfuric acid. This reaction establishes an equilibrium between the desired product, this compound, and an O-ethylsaccharin byproduct. To optimize the yield of the target compound, the reaction conditions, such as molar ratios and reaction time, are carefully controlled. For instance, reacting one mole of saccharin with 8 to 16 moles of ethanol and 0.10 to 0.82 moles of sulfuric acid, followed by refluxing for 2 to 4 hours, has been shown to be effective. The product can then be crystallized from the cooled reaction mixture.

| Method | Reagents | Catalyst | Typical Conditions | Reference |

| Method 1 | Saccharin, Ethanol | Dry Hydrogen Chloride | Reaction at approx. 0°C | echemi.com |

| Method 2 | Saccharin, Ethanol | Concentrated Sulfuric Acid | Reflux for 2-4 hours |

Preparation from 2-Chlorosulfonylbenzoyl Chloride

The synthesis of this compound can also be approached starting from derivatives of 2-sulfonylbenzoic acid. A logical precursor is 2-chlorosulfonylbenzoyl chloride, which contains two reactive sites: an acid chloride and a sulfonyl chloride. The synthesis can be envisioned as a two-step process. First, the more reactive acid chloride is selectively esterified with ethanol to form ethyl 2-(chlorosulfonyl)benzoate. This intermediate is a known upstream product for the synthesis of this compound. lookchem.com In the second step, the sulfonyl chloride group of ethyl 2-(chlorosulfonyl)benzoate is reacted with ammonia (B1221849) or an ammonia source to form the primary sulfonamide, yielding the final product. This amination of a sulfonyl chloride is a standard and efficient method for creating sulfonamides.

Synthesis through Alternative Precursors and Reagents

An alternative and straightforward synthesis route begins with 2-sulfamoylbenzoic acid. lookchem.com This precursor already contains the required sulfonamide group and the benzoic acid moiety. The synthesis is completed via a direct esterification reaction with ethanol. This reaction, a classic Fischer esterification, is typically carried out by heating a mixture of 2-sulfamoylbenzoic acid and an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. brainly.com The excess ethanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the formation of the ethyl ester product. The reaction is generally heated under reflux to achieve a reasonable reaction rate. researchgate.net

Derivatization Strategies of the Sulfamoyl and Ester Moieties

The bifunctional nature of this compound makes it a versatile building block for creating a library of more complex molecules. Both the ester and the sulfonamide groups can be selectively modified.

Modifications of the Ester Group

The ethyl ester group of the molecule is amenable to several common transformations. While specific examples for this compound are not extensively detailed in the literature, the reactivity is analogous to that of other aromatic esters like ethyl benzoate (B1203000).

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 2-sulfamoylbenzoic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by acidification.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This transformation often requires heating the ester with the amine, sometimes in the presence of a catalyst.

Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(hydroxymethyl)benzenesulfonamide. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran.

Substitutions on the Sulfamoyl Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH₂) is nucleophilic and can be substituted to form N-substituted derivatives, which is a key step in the synthesis of various biologically active compounds.

A common strategy is N-alkylation. This involves reacting this compound with an alkyl halide in the presence of a base. For example, a variety of N-substituted derivatives have been synthesized by reacting this compound with different 2-(bromoalkyl)benzo[de]isoquinoline-1,3-diones. These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to deprotonate the sulfonamide nitrogen, facilitating its attack on the alkyl halide.

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type |

| This compound | 2-(Bromoalkyl)isoquinoline-1,3-dione | K₂CO₃ | DMF | N-alkylated sulfonamide |

This reactivity allows for the introduction of diverse and complex side chains onto the sulfamoyl nitrogen, making this compound a valuable intermediate in medicinal chemistry and drug discovery.

Mechanistic Investigations of this compound Formation and Transformation

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and developing new synthetic pathways.

Exploration of Reaction Mechanisms in Esterification and Amidation

The formation of this compound often starts from saccharin (o-sulfobenzimide). The synthesis involves the acid-catalyzed ethanolysis of the cyclic imide. The mechanism proceeds via protonation of the carbonyl oxygen of saccharin, followed by nucleophilic attack of ethanol on the carbonyl carbon. This leads to the opening of the five-membered ring to form the ethyl ester and the sulfonamide functionalities. The hydrolysis of saccharin under prolonged exposure to acidic conditions is known to yield 2-sulfamoylbenzoic acid.

Amidation reactions involving the sulfamoyl group or the ester group of this compound would follow standard mechanistic pathways. For instance, N-alkylation of the sulfonamide would proceed via deprotonation of the acidic N-H proton followed by nucleophilic attack on an alkyl halide.

Electrochemical Transformations and Radical Trapping Studies

The electrochemical behavior of sulfonamides has been a subject of study, often involving the generation of sulfonyl radicals. nih.govnih.govacs.org While specific electrochemical studies on this compound are not prominent in the literature, it can be inferred that the compound could undergo electrochemical reactions. Anodic oxidation could potentially lead to the formation of a sulfonyl radical by oxidation of the sulfonamide moiety. nih.gov These reactive radical intermediates could then be trapped by various radical scavengers or participate in further reactions. nih.govresearchgate.netwhiterose.ac.uk

The electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines has been demonstrated, proceeding through a radical cation intermediate of the arene. nih.gov This suggests that electrochemical methods could be explored for both the synthesis and transformation of this compound.

Regioselectivity and Stereoselectivity in Synthetic Routes

The primary synthetic route to this compound, starting from saccharin, does not involve steps where regioselectivity or stereoselectivity are major concerns, as the substitution pattern is predetermined by the starting material.

However, in subsequent reactions on the phenyl ring of this compound, regioselectivity becomes a critical factor. As discussed in section 2.2.3, the directing effects of the existing substituents will govern the position of incoming electrophiles or nucleophiles. For electrophilic substitution, substitution is predicted to be directed to the meta positions (C4 and C6). For nucleophilic aromatic substitution (in the presence of a suitable leaving group), attack would be favored at positions ortho or para to the electron-withdrawing groups.

Stereoselectivity would become relevant if chiral centers are introduced into the molecule, for example, through the reaction of the sulfamoyl or ester groups with chiral reagents. However, such transformations are not extensively documented for this specific compound in the available literature.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Biological Efficacy

Impact of Ester Group Variations on Activity

The ester group of ethyl 2-sulfamoylbenzoate is a critical determinant of its biological activity. Research on related compounds, such as cyclohexene (B86901) derivatives with a sulfamoyl group, has shown that modifications to the ester moiety can significantly impact potency. For instance, in a series of cyclohexene derivatives designed as antisepsis agents, the ethyl ester was found to be optimal for activity. nih.gov

Studies have demonstrated that both the size and nature of the alkyl group in the ester can influence the compound's effectiveness. While a propyl ester maintained activity comparable to the ethyl ester, replacing the ethyl group with a smaller methyl group led to a four-fold decrease in potency. nih.gov Similarly, larger and more branched alkyl groups like isopropyl, butyl, and isobutyl also resulted in reduced activity. nih.gov The introduction of a hydrophilic substituent, such as a 2-hydroxyethyl group, caused a significant 20-fold reduction in potency, suggesting that a degree of hydrophobicity in this part of the molecule is favorable for its biological action. nih.gov

These findings underscore the importance of the ethyl group for optimal activity and suggest that significant deviations in size, branching, or polarity of the ester group can be detrimental to the pharmacological profile.

Table 1: Impact of Ester Group Variation on Biological Activity of a Cyclohexene Derivative

| Ester Group | Relative Potency |

| Ethyl | 1.0 |

| Methyl | 0.25 |

| Propyl | ~1.0 |

| Isopropyl | <0.33 |

| Butyl | <0.33 |

| Isobutyl | <0.33 |

| 2-Hydroxyethyl | 0.05 |

Data synthesized from studies on related cyclohexene derivatives. nih.gov

Role of Substituents on the Sulfamoyl Group

The sulfamoyl group (-SO₂NH₂) is a key functional group in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the efficacy of this compound derivatives. The hydrogen atoms on the nitrogen can participate in hydrogen bonding interactions with biological targets, which is often crucial for activity.

In many sulfonamide-based inhibitors, the unsubstituted sulfamoyl group is essential for binding to the target enzyme. For example, in inhibitors of carbonic anhydrase, the sulfamoyl group is a well-established zinc-binding group, and its presence is a hallmark of this class of inhibitors. researchgate.net

However, in other contexts, substitution on the sulfamoyl nitrogen can be tolerated or even beneficial. For instance, in a series of bis-aryl sulfonamides, N-methylation of the sulfonamide led to a complete loss of activity, suggesting that at least one hydrogen bond donor on the sulfonamide nitrogen is critical. nih.gov In contrast, studies on other classes of sulfonamides have shown that N-aryl or N-alkyl substituents can be introduced to modulate properties like solubility and cell permeability, although this often comes with a trade-off in potency. arkat-usa.org

The introduction of bulky or electron-withdrawing groups on the sulfamoyl nitrogen can also influence the acidity of the remaining N-H proton, which in turn can affect the compound's ionization state and its ability to interact with the target.

Influence of Aromatic Ring Substitutions on Pharmacological Profiles

Modifications to the benzene (B151609) ring of this compound provide another avenue for optimizing its pharmacological properties. The position, number, and nature of substituents on the aromatic ring can profoundly affect the compound's electronic properties, lipophilicity, and steric profile, all of which can influence its interaction with biological targets.

In studies of related benzenesulfonamides, the introduction of halogen atoms on the aromatic ring has been shown to significantly enhance activity. For example, in a series of cyclohexene derivatives, a chlorine or fluorine atom at the 2-position of a phenylsulfamoyl group dramatically increased inhibitory activity against nitric oxide production. nih.gov Specifically, a 2-chloro derivative was 22-fold more potent than the unsubstituted phenyl analog. nih.gov The combination of a 2-chloro and a 4-fluoro substituent resulted in one of the most potent compounds in the series. nih.gov

The position of the substituent is also critical. A chlorine atom at the 2-position was found to be more effective than at the 3- or 4-positions. nih.gov In contrast, replacing the substituted phenyl ring with heteroaryl groups like thiazole (B1198619) or thiadiazole led to a loss of potency, indicating a preference for a substituted benzene ring in this particular series. nih.gov

These findings highlight that strategic substitution on the aromatic ring is a powerful tool for modulating the biological activity of this compound derivatives.

Table 2: Effect of Aromatic Ring Substitution on the Activity of a Phenylsulfamoyl Cyclohexene Derivative

| Phenyl Ring Substituent | IC₅₀ (nM) |

| Unsubstituted | >1000 |

| 2-Chloro | 12 |

| 3-Chloro | >1000 |

| 4-Chloro | >1000 |

| 2-Fluoro | 270 |

| 2-Chloro-4-fluoro | 1.8 |

Data represents inhibitory concentration against NO production in a specific assay. nih.gov

Rational Design of this compound Derivatives

Building upon the insights gained from SAR studies, the rational design of novel this compound derivatives employs a range of computational and theoretical approaches to optimize their biological activity. These methods aim to predict how structural modifications will affect a compound's interaction with its target, thereby guiding the synthesis of more effective molecules.

Computational Chemistry Approaches for Lead Optimization

Computational chemistry offers a powerful toolkit for the lead optimization of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in this process.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgchemijournal.comscilit.comtandfonline.comtandfonline.com For benzenesulfonamides, QSAR models have been developed to predict properties like their dissociation constant (pKa) and their inhibitory activity against various enzymes. arabjchem.orgtandfonline.com These models can incorporate a wide range of descriptors, including topological, electronic, and physicochemical properties, to identify the key structural features that govern activity. chemijournal.com

Molecular docking simulations provide a three-dimensional representation of how a ligand, such as an this compound derivative, might bind to the active site of a target protein. arkat-usa.orgtandfonline.comresearchgate.netnih.govnih.gov By predicting the binding mode and estimating the binding affinity, docking studies can help to explain observed SAR trends and guide the design of new analogs with improved interactions with the target. For example, docking studies of uridyl sulfamoylbenzoate derivatives have been used to understand their binding interactions with the human ribonucleotide reductase M1 subunit. researchgate.netnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that is particularly useful when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a particular target. nih.govacs.org

For sulfonamide-based inhibitors, pharmacophore models have been successfully developed to identify novel active compounds. nih.govresearchgate.net These models are generated by aligning a set of known active molecules and extracting their common chemical features. The resulting pharmacophore can then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active.

For instance, a pharmacophore model for a class of sulfonamide inhibitors might include a hydrogen bond acceptor feature corresponding to the sulfonyl oxygens, a hydrogen bond donor feature for the sulfonamide N-H, and a hydrophobic or aromatic feature representing the benzene ring. By understanding the key pharmacophoric features of this compound derivatives, medicinal chemists can design new molecules that retain these essential features while modifying other parts of the structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Discovery Utilizing the Sulfamoylbenzoate Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy in pharmaceutical research, focusing on the identification of low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. openaccessjournals.com These fragments then serve as starting points for the development of higher-affinity lead compounds through chemical elaboration. openaccessjournals.combiosolveit.de The core principle of FBDD is to explore chemical space more efficiently by starting small, allowing for a more detailed understanding of the key binding interactions that drive molecular recognition at a target's active site. openaccessjournals.comnih.gov The sulfamoylbenzoate scaffold has proven to be a valuable starting point in FBDD campaigns due to its chemical characteristics and ability to engage in key interactions with various enzyme targets.

The process of evolving a fragment hit into a lead candidate typically follows several strategies, including fragment growing, linking, or merging. openaccessjournals.combiosolveit.de

Fragment Growing: This involves adding functional groups to the initial fragment to occupy adjacent pockets within the target's binding site, thereby increasing potency and selectivity. openaccessjournals.com

Fragment Linking: This strategy connects two or more fragments that bind to distinct, nearby sites on the protein surface, creating a single, more potent molecule. openaccessjournals.com

Fragment Merging: This approach combines the features of two different fragments that occupy the same binding site into a new, unified scaffold. biosolveit.de

A notable application of the sulfamoylbenzoate scaffold in FBDD is in the development of inhibitors for acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. researchgate.net In a study focused on discovering novel herbicidal compounds, a series of sulfonylurea derivatives were designed using FBDD principles. The research identified Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate as a highly potent inhibitor of AHAS from Candida albicans. researchgate.net This demonstrates how the core sulfamoylbenzoate structure can be elaborated upon to create a significantly more complex and active molecule.

The research findings highlighted a strong correlation between the compounds' inhibitory activity against the AHAS enzyme and their fungicidal effects, confirming the enzyme as the molecular target. researchgate.net

| Compound | Target | Ki Value |

| Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate | Candida albicans AHAS | 3.8 nM |

Similarly, the aryl sulfonamide moiety, a close structural relative of sulfamoylbenzoate, has been successfully used as a foundational fragment in targeting human carbonic anhydrase II (hCAII). acs.org In one FBDD campaign, a simple aryl sulfonamide fragment was the starting point for developing targeted protein degraders. The sulfonamide group is a well-established zinc-binding group, and its interaction with the catalytic zinc ion in the active site of hCAII was the key anchor point for fragment elaboration. acs.org Researchers synthesized a series of degrader candidates by linking the p-sulfamoyl benzamide (B126) moiety to ligands for the cereblon E3 ubiquitin ligase, demonstrating a successful application of the fragment linking/growing strategy. acs.org

The versatility of the sulfamoylbenzoate scaffold and related sulfonamides makes them valuable building blocks for FBDD. Their ability to act as a primary anchor, often through interactions with metal ions or polar residues in an enzyme's active site, provides a solid foundation for medicinal chemists to "grow" or link fragments into potent and selective drug candidates. nih.govacs.org The success of this scaffold against diverse targets like AHAS and carbonic anhydrases underscores its utility in modern drug discovery programs. researchgate.netacs.org

Biological and Enzymatic Activity of Ethyl 2 Sulfamoylbenzoate and Its Analogues

Enzyme Inhibition Studies

Compounds featuring a sulfamoyl group have been widely investigated as enzyme inhibitors. ontosight.ai The structural motif is crucial for interaction with various enzyme active sites, leading to the modulation of their catalytic functions.

Acetohydroxyacid synthase (AHAS) is a critical enzyme in the biosynthetic pathway of branched-chain amino acids and serves as a target for various inhibitors. acs.orgnih.govresearchgate.net Sulfonylureas, a class of compounds analogous to ethyl 2-sulfamoylbenzoate, are known herbicides that exert their effect by inhibiting plant AHAS. acs.orgnih.govresearchgate.netlookchem.com

Research has extended to the study of these compounds as inhibitors of microbial AHAS. Deletion of the AHAS gene in Candida albicans has been shown to attenuate its virulence, highlighting the enzyme as a promising antifungal drug target. acs.orgnih.govresearchgate.netresearchgate.net Studies on cloned, expressed, and purified C. albicans AHAS have demonstrated that several sulfonylureas are effective inhibitors and possess antifungal activity. acs.orgnih.govresearchgate.net A strong correlation exists between the inhibitory activity of sulfonylureas against C. albicans AHAS and their fungicidal effects, supporting the hypothesis that AHAS is their primary cellular target. acs.orgnih.govresearchgate.netresearchgate.net

One of the most potent analogues identified is ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate, which exhibits a high inhibitory constant (Ki) against C. albicans AHAS. acs.orgnih.govresearchgate.net

Table 1: Inhibition of C. albicans Acetohydroxyacid Synthase (AHAS) by a Sulfonylurea Analogue

| Compound Name | Target Enzyme | Ki Value |

|---|

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation. nih.govresearchgate.netnih.gov Consequently, this compound and its derivatives are of significant interest for their potential to inhibit CA isoenzymes. ontosight.ai

Research has focused on designing selective inhibitors for specific CA isoforms, such as the tumor-associated CAIX, which is highly overexpressed in many solid tumors. nih.gov A series of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates were designed as high-affinity, selective inhibitors of CAIX. nih.gov Variations in the substituents on the benzenesulfonamide (B165840) ring led to compounds with extremely high binding affinity and selectivity for CAIX over other CA isozymes. nih.gov

Table 2: Binding Affinity of a Sulfamoyl-Benzoate Analogue for Carbonic Anhydrase IX (CAIX)

| Compound Series | Target Enzyme | Highest Binding Affinity (Kd) |

|---|

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, catalyzing the release of arachidonic acid from membrane phospholipids. mdpi.com Inhibition of this enzyme is a therapeutic strategy for managing inflammatory conditions. nih.gov

N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. d-nb.info Structural modifications of these compounds have been undertaken to improve their inhibitory potency. d-nb.info For example, 2-[Methyl(phenyl)sulfamoyl]benzoic acid is a known inhibitor of cPLA2α. Research has shown that replacing substituents on the sulfonamide nitrogen can lead to compounds with significant potency, with some achieving IC50 values in the low micromolar to sub-micromolar range. d-nb.info

Table 3: Inhibitory Activity of a Sulfamoylbenzoic Acid Derivative against cPLA2α

| Compound Class | Target Enzyme | Notable Inhibitory Potency (IC50) |

|---|

The inhibitory action of this compound analogues stems from specific molecular interactions within the enzyme's active site.

Carbonic Anhydrase (CA): The primary sulfonamide group is a critical feature for CA inhibition. nih.gov Aryl sulfonamides typically bind to the catalytic Zn2+ ion in the active site. nih.gov The sulfonamide moiety also forms crucial hydrogen bonds with adjacent amino acid residues, such as threonine 199 in hCAII, which helps to anchor the inhibitor. nih.gov

Cytosolic Phospholipase A2α (cPLA2α): Inhibition occurs through the binding of the compound to the enzyme's active site, which physically blocks the access of the phospholipid substrate, thereby preventing its hydrolysis.

General Mechanisms: The sulfamoyl group is capable of forming hydrogen bonds with active site residues, while aromatic rings within the inhibitor molecule can engage in π-π stacking interactions. In metalloenzymes, the sulfamide (B24259) moiety can also directly coordinate with the metal ion cofactor. researchgate.net

Antimicrobial and Antifungal Activity Research

The sulfonamide class of compounds, to which this compound belongs, is historically recognized for its antimicrobial properties. researchgate.netontosight.ai Research has confirmed that various derivatives exhibit significant antifungal and antibacterial activity. lookchem.comresearchgate.net

A substantial body of research has focused on the antifungal activity of sulfonylureas against the opportunistic pathogen Candida albicans. acs.orgnih.govfigshare.com This activity is strongly linked to the inhibition of the essential enzyme AHAS. acs.orgnih.govresearchgate.netresearchgate.net

Specific analogues have demonstrated potent effects. For instance, ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate shows a low minimum inhibitory concentration (MIC90) against C. albicans, indicating strong antifungal action. acs.orgnih.govresearchgate.netlookchem.com Other sulfonylureas, including chlorimuron (B1205186) ethyl and ethoxysulfuron, have also been reported to have promising activity against this fungus. researchgate.net Furthermore, studies on sulfamoylbenzoic acid salts and their metal complexes have shown activity against a range of microbes, including C. albicans. researchgate.net

Table 4: Antifungal Activity of a Sulfonylurea Analogue against Candida albicans

| Compound Name | Pathogen | MIC90 Value |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-[Methyl(phenyl)sulfamoyl]benzoic acid |

| Chlorimuron ethyl |

| Ethoxysulfuron |

| Ethyl 2-(N-((4-iodo-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate |

| This compound |

Antibacterial Research and Mechanisms of Action

While direct research on the antibacterial properties of this compound is not extensively detailed in the provided results, significant findings have been reported for its structural analogues, particularly those incorporating a thiazole (B1198619) ring. A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. cbijournal.com

The mechanism of action for sulfonamide-based compounds often involves mimicking para-aminobenzoic acid (PABA), which is a crucial substrate for bacterial enzymes in the folic acid synthesis pathway. By competitively inhibiting these enzymes, sulfonamides can disrupt essential metabolic processes in bacteria, leading to an antibacterial effect. The ester group, such as the ethyl group in this compound, is thought to improve cell permeability, thereby enhancing the compound's potential effectiveness.

In the study of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, the antimicrobial activity was assessed against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The results indicated that many of the synthesized compounds exhibited moderate to promising microbial inhibitions. cbijournal.com Notably, the nature of the substituent on the phenyl ring played a critical role in the observed activity. Compounds featuring electron-withdrawing groups, such as nitro and cyano groups, demonstrated increased antimicrobial activity compared to those with electron-donating groups. cbijournal.com

To further understand the mode of action, docking studies were performed, which suggested that these compounds could interact with key bacterial enzymes. cbijournal.com For instance, derivatives with promising activity were screened against known antibacterial protein database codes like 1KZN. cbijournal.com

Table 1: Antimicrobial Activity of Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives

| Compound ID | Substituent | Antibacterial Activity Level |

|---|---|---|

| 4e, 4f, 4k, 4l | Electron-withdrawing groups | Promising |

| 4g, 4h | - | Moderately Active |

| 4a, 4b, 4c, 4d | Electron-donating groups | Inactive |

Data sourced from a study on novel thiazole derivatives. cbijournal.com

Antimalarial Activity Assessments

The investigation into the antimalarial potential of this compound and its analogues is primarily centered on the broader classes of sulfonamides and sulfonylureas, which are known to exhibit activity against Plasmodium species. tandfonline.comjocpr.com Sulfonamides have been repurposed as antimalarial agents due to their ability to inhibit the dihydropteroate (B1496061) synthase (DHPS) enzyme in the folate biosynthesis pathway, a process vital for parasite DNA, RNA, and protein synthesis. tandfonline.com

Research has explored various sulfonamide derivatives for their antimalarial efficacy:

Sulfonamide Chalcone Derivatives: A series of these compounds were synthesized and tested for their ability to inhibit β-hematin formation and the growth of cultured Plasmodium falciparum parasites. nih.gov Some of these derivatives showed potent activity, suggesting that they may act through multiple mechanisms. nih.gov

Sulfonylurea Derivatives: A study on a series of sulfonylureas revealed their antimalarial activities, including the inhibition of a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net The most active compound in this series demonstrated an IC50 of 1.2 μM against cultured parasites. nih.govresearchgate.net

Sulfonamide-Coumarin Conjugates: Novel sulfonamide-based coumarin- nih.govnih.govnih.gov-triazole hybrids have been synthesized and screened for in vitro antimalarial activity against the P. falciparum 3D7 strain. niscpr.res.in Several of these compounds displayed significant activity, with the most potent having an IC50 value of 3.64 µM. niscpr.res.in

These studies highlight the potential of the sulfonamide scaffold, a key feature of this compound, in the development of new antimalarial agents. tandfonline.comnih.govresearchgate.net The strategy of combining the sulfonamide pharmacophore with other biologically active moieties has led to hybrid molecules with promising antimalarial properties. tandfonline.comniscpr.res.in

Broader Biological Characterization (Excluding Dosage/Administration)

Studies on Allosteric Modulation of Receptors (e.g., MrgX1)

Analogues of this compound, specifically a series of 2-sulfonamidebenzamides, have been identified as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). acs.orgchemrxiv.orgresearchgate.netnih.gov MrgX1 is considered an attractive non-opioid target for the potential treatment of chronic pain. acs.orgresearchgate.net

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. acs.org This binding induces a conformational change in the receptor, which can modulate the binding and/or signaling of the primary ligand. acs.org In the case of PAMs, they enhance the effect of the endogenous agonist.

Medicinal chemistry efforts, starting from an initial hit compound, ML382, led to the identification of more potent 2-sulfonamidebenzamide analogues. acs.orgresearchgate.net Key findings from these studies include:

The introduction of specific halogen substituents on the benzamide (B126) scaffold led to an approximately 8-fold improvement in potency at the MrgX1 receptor. acs.orgresearchgate.net

Structure-activity relationship (SAR) studies highlighted the importance of specific structural features for potency and metabolic stability. acs.orgresearchgate.net

The synthesis of these compounds was modular, allowing for variations in both the amide and sulfonamide portions of the molecule to explore the SAR. acs.org

Table 2: Potency of 2-Sulfonamidebenzamide Analogues as MrgX1 Allosteric Modulators

| Compound Class | Key Modification | Improvement in Potency |

|---|---|---|

| 2-Sulfonamidebenzamides | Halogen substituents | ~8-fold increase |

Data is based on studies of ML382 and its analogues. acs.orgresearchgate.net

Investigations into Immunomodulatory Effects (e.g., NO and Cytokine Production)

Derivatives of this compound have been investigated for their ability to modulate immune responses, particularly the production of nitric oxide (NO) and pro-inflammatory cytokines. acs.orgnih.govplos.org

One study focused on a series of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate derivatives. A lead compound from this series, ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (also known as TAK-242), was found to be a potent inhibitor of the production of NO and inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated mouse macrophages. acs.org

The IC50 values for this compound were in the low nanomolar range, indicating high potency. acs.org

Table 3: Inhibitory Activity of TAK-242 on NO and Cytokine Production

| Mediator | IC50 Value (nM) |

|---|---|

| NO | 1.8 |

| TNF-α | 1.9 |

| IL-6 | 1.3 |

Data for the compound ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate. acs.org

Furthermore, studies on sulfamethazine (B1682506) derivatives have also demonstrated immunomodulatory effects. nih.govplos.orgnih.gov These compounds were evaluated for their impact on various parameters of the innate immune response, including the production of reactive oxygen species (ROS), NO, and TNF-α. nih.govplos.org Several of these derivatives showed significant anti-inflammatory activity without being toxic to normal cells. plos.orgnih.gov

Exploration of Other Pharmacological Activities

The sulfonamide group, a key structural feature of this compound, is a well-established pharmacophore for inhibitors of carbonic anhydrases (CAs). nih.govrsc.orgtandfonline.comtandfonline.comnih.gov CAs are zinc metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers. nih.govnih.gov

The primary sulfonamide moiety (SO2NH2) is crucial for binding to the zinc ion in the active site of the enzyme, leading to its inhibition. nih.govtandfonline.com Numerous sulfonamide-containing compounds, including clinically used diuretics, have been shown to be potent inhibitors of various CA isoforms. rsc.org For example, drugs like chlorthalidone (B1668885) and indapamide (B195227) are effective inhibitors of isoforms such as CA VB, VII, IX, XII, and XIII. rsc.org

The structural similarity of this compound to these known CA inhibitors suggests its potential to exhibit similar activity. Research on novel sulfonamide derivatives continues to demonstrate their efficacy against human CA isoforms I and II, with some compounds showing inhibition in the nanomolar range. tandfonline.com

Spectroscopic and Structural Characterization in Advanced Research

Crystallographic Analysis of Ethyl 2-Sulfamoylbenzoate Derivatives

Crystallographic studies are fundamental in determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound derivatives, this analysis reveals key structural features that influence their physical and chemical properties.

The equipment used for these studies typically includes a diffractometer with a microfocus X-ray source (e.g., Cu & Mo) and a CMOS area detector, often operated at low temperatures to minimize thermal vibrations. uni-giessen.de

Table 1: Crystallographic Data for a Derivative, Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate iucr.org

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆N₂O₅S |

| Molecular Weight | 348.37 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1968 (16) |

| b (Å) | 11.078 (2) |

| c (Å) | 15.914 (3) |

| α (°) | 75.894 (3) |

| β (°) | 87.124 (3) |

| γ (°) | 84.123 (3) |

| Volume (ų) | 1563.7 (5) |

| Z | 4 |

This table presents selected crystallographic data for a derivative of this compound to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

The conformation of a molecule, which describes the spatial arrangement of its atoms, and its packing in the crystal lattice are critical for understanding its properties. In the case of 2-sulfamoylbenzoate derivatives, the anion can adopt conformations that are stabilized by intramolecular hydrogen bonds, forming ring motifs. researchgate.net For example, in 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, the anion exhibits both a five-membered and a seven-membered twisted ring due to intramolecular hydrogen bonding. researchgate.net

The way molecules pack together in a crystal is governed by various intermolecular forces. The crystal structure of methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate is stabilized by the formation of inversion-related dimers. iucr.org The study of these packing arrangements provides insight into the stability and physical properties of the crystalline material.

These hydrogen-bonding networks, along with other non-covalent interactions like C—H⋯π interactions, are fundamental in building the supramolecular architecture of the crystal. iucr.org The analysis of these networks is essential for understanding the forces that hold the molecules together in the solid state.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for characterizing the structure and behavior of molecules, especially for complex derivatives of this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. google.com For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For instance, in the characterization of methyl 4-amino-2-sulfamoylbenzoate, the ¹H NMR spectrum shows distinct signals for the aromatic protons, the amine protons, and the methyl ester protons, while the ¹³C NMR spectrum reveals the chemical shifts of the different carbon atoms in the molecule. nih.gov These spectra are crucial for confirming the structure of synthesized compounds and for studying their dynamic behavior in solution. rsc.org

Table 2: Illustrative ¹H NMR Data for a Derivative, Methyl 4-amino-2-sulfamoylbenzoate nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 7.72 | d | Aromatic H |

| 7.39 | d | Aromatic H |

| 6.83 | dd | Aromatic H |

| 6.63 | br s | NH₂ |

| 5.84 | br s | SO₂NH₂ |

| 3.85 | s | OCH₃ |

This table shows representative ¹H NMR data for a derivative to demonstrate the utility of this technique in structural elucidation. The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. libretexts.org For this compound and its derivatives, the fragmentation pattern can reveal the presence of the ethyl ester and sulfamoyl groups. The analysis of these fragments helps in the structural confirmation of the parent molecule. chim.lu

Furthermore, MS is instrumental in identifying metabolites of compounds like this compound. For example, in the degradation of the herbicide chlorimuron-ethyl (B22764), 2-sulfamoylbenzoate was identified as an intermediate degradation product using mass spectrometry. asm.org This is crucial for understanding the metabolic fate of these compounds in biological or environmental systems. asm.orgresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as powerful tools for the identification and confirmation of its key functional groups. These methods provide valuable insights into the molecular vibrations and electronic transitions within the molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the specific covalent bonds present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the aromatic ring, the ester group, and the sulfonamide group.

The presence of the ester functional group gives rise to a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the range of 1720-1740 cm⁻¹ for aliphatic esters. libretexts.org The C-O stretching vibrations of the ester are also observable, usually in the 1250-1000 cm⁻¹ region. vscht.cz

The sulfonamide group (-SO₂NH₂) is characterized by two distinct stretching vibrations for the S=O bonds, which are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch). Additionally, the N-H stretching vibration of the primary sulfonamide typically appears as a moderate to weak band around 3350-3250 cm⁻¹. utdallas.edu

The aromatic nature of the benzene (B151609) ring is confirmed by several signals. The C-H stretching vibrations of the aromatic protons are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane bending vibrations for the substituted benzene ring can also provide information about the substitution pattern.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonamide | N-H Stretch | 3350 - 3250 | Moderate to Weak |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Ester | C=O Stretch | 1740 - 1720 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Sulfonamide | S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| Ester | C-O Stretch | 1250 - 1000 | Strong |

| Sulfonamide | S=O Symmetric Stretch | 1160 - 1140 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzene ring.

Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring itself has two main absorption bands: the E2-band around 204 nm and the B-band, which is a series of fine-structured bands, around 254 nm. When the benzene ring is substituted, as in the case of this compound, these absorption bands can shift to longer wavelengths (a bathochromic or red shift) and their intensities can be altered.

The presence of the ester and sulfonamide groups, which act as auxochromes, influences the position and intensity of these absorption maxima. While specific experimental data for this compound is not extensively detailed in the literature, related studies on substituted sulfamoyl-benzoates indicate that these compounds exhibit UV absorption maxima that are useful for their detection and quantification. nih.govresearchgate.net The π-systems of the carbonyl group and the benzene ring are conjugated, which can lead to shifts in the absorption bands.

The expected UV-Vis absorption data for a compound with this structure would likely show absorptions corresponding to the π → π* transitions of the aromatic system. The primary absorption bands are anticipated to be in the range of 200-300 nm.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Substituted Benzene Ring | π → π | ~ 200 - 230 |

| Substituted Benzene Ring | π → π (B-band) | ~ 250 - 280 |

Environmental and Biotransformation Studies

Microbial Degradation Pathways and Intermediates

Microbial degradation is a primary mechanism for the dissipation of sulfonylurea herbicides in the environment. d-nb.info This process involves various microbial species that utilize these herbicides as a substrate, leading to the formation of several intermediate compounds.

Ethyl 2-sulfamoylbenzoate has been identified as a metabolite in the microbial degradation of the sulfonylurea herbicide chlorimuron-ethyl (B22764). tandfonline.comresearchgate.net Fungi, such as those from the genus Aspergillus, have been shown to break down chlorimuron-ethyl into multiple byproducts. researchgate.net One of the principal degradation routes involves the cleavage of the sulfonylurea bridge of the parent herbicide, which directly results in the formation of this compound and a corresponding pyrimidine (B1678525) derivative. tandfonline.comresearchgate.netresearchgate.net For instance, studies on the degradation of chlorimuron-ethyl by the fungus Irpex lacteus identified this compound as a key intermediate. tandfonline.comresearchgate.net

Specific enzymes produced by microorganisms are responsible for the breakdown of sulfonylurea herbicides. In the degradation of chlorimuron-ethyl by the bacterium Chenggangzhangella methanolivorans CHL1, three key enzymes have been identified: SulE, PnbA, and Glutathione S-transferase (GST). nih.govnih.gov

Glutathione S-transferase (GST): This enzyme catalyzes the cleavage of the sulfonylurea bridge in chlorimuron-ethyl. nih.govnih.govresearchgate.net This reaction is a critical step that leads to the formation of 2-sulfamoylbenzoate (the de-esterified form of this compound) and 4-chloro-6-methoxypyrimidin-2-amine. researchgate.netasm.org

SulE and PnbA: These two enzymes are esterases that catalyze the de-esterification of chlorimuron-ethyl. nih.govnih.gov This process results in the formation of 2-{[(4-chloro-6-methoxy-2-pyrimidinyl) carbamoyl] sulfamoyl} benzoic acid, a precursor to further degradation. nih.govasm.org

The optimal conditions for the activity of these enzymes in degrading chlorimuron-ethyl have been studied and are summarized below. nih.govresearchgate.net

| Enzyme | Optimal pH | Optimal Temperature | Function |

| GST | 5.0 | 30°C | Cleavage of sulfonylurea bridge |

| PnbA | 7.0 | 30°C | De-esterification |

| SulE | 8.0 | 30°C | De-esterification |

The microbial metabolism of sulfonylurea herbicides like chlorimuron-ethyl proceeds through several proposed pathways. The cleavage of the sulfonylurea bridge is considered a common and predominant degradation route. oup.comresearchgate.net

Sulfonylurea Bridge Cleavage: This is a primary pathway initiated by enzymes like GST. researchgate.net In the case of chlorimuron-ethyl, this cleavage yields two main fragments: this compound and 2-amino-4-chloro-6-methoxypyrimidine. tandfonline.comresearchgate.net This pathway effectively detoxifies the herbicide, as the resulting products exhibit significantly lower herbicidal activity. acs.org

Sulfonylamide Linkage Cleavage: An alternative route observed in the degradation by Aspergillus niger involves the cleavage of the sulfonylamide linkage. researchgate.net This pathway generates N-(4-methoxy-6-chloropyrimidin-2-yl) urea (B33335) and other metabolites. researchgate.net

These metabolic pathways highlight the versatility of microorganisms in breaking down complex xenobiotics. The specific route can depend on the microbial species and the environmental conditions.

Enzymatic Biotransformations of this compound

Once formed, this compound can undergo further enzymatic transformations, primarily involving the hydrolysis of its ester group.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by microbial esterases. tandfonline.comresearchgate.net This biotransformation converts this compound into 2-sulfamoyl benzoic acid. tandfonline.comresearchgate.net This step was observed during the metabolic degradation of chlorimuron-ethyl by fungi, where this compound was an intermediate that was subsequently transformed into its corresponding carboxylic acid. tandfonline.comresearchgate.net The hydrolysis of the ester can also occur chemically, and its rate is influenced by pH and temperature. nih.gov

The cleavage of the sulfonylurea bridge is the reaction that forms this compound from its parent sulfonylurea herbicide, rather than a biotransformation of this compound itself. oup.comnih.govusda.gov This crucial degradation step breaks the larger herbicide molecule into smaller, less active compounds, including the sulfonamide portion that constitutes this compound and a separate heterocyclic amine. tandfonline.comoup.comusda.gov This process is a key initial step in the environmental dissipation of many sulfonylurea herbicides. acs.orgnih.gov

Factors Influencing Biotransformation Rates (pH, Temperature, Enzyme Activity)

The biotransformation of this compound is intrinsically linked to the degradation of its parent compounds, primarily the sulfonylurea herbicide chlorimuron-ethyl. The rate of this transformation is significantly influenced by environmental factors such as pH, temperature, and the specific enzymatic activities of microbial communities.

pH: The pH of the environment, be it soil or an aqueous solution, is a critical determinant in the degradation rate of sulfonylurea herbicides and thus the formation of their metabolites. The degradation of these herbicides is known to be pH-dependent. mdpi.commdpi.com For instance, chemical hydrolysis of chlorimuron-ethyl is faster in acidic soils, while in neutral to alkaline soils, microbial breakdown becomes the primary degradation mechanism. mdpi.com Studies on microbial degradation show varied optimal pH levels depending on the organism. The fungus Irpex lacteus demonstrated the highest degradation rate of chlorimuron-ethyl at a pH of 6. researchgate.net In another study, a bacterial consortium showed high degradation efficiency for sulfonylurea herbicides in a pH range of 6.0 to 8.0. acs.org The optimal pH for enzymes from Chenggangzhangella methanolivorans CHL1, which are involved in degrading chlorimuron-ethyl, varied from 5.0 to 8.0, highlighting the specificity of enzymatic pathways.

Temperature: Temperature directly affects both chemical hydrolysis rates and the metabolic activity of microorganisms. Generally, an increase in temperature accelerates the degradation of sulfonylurea herbicides up to an optimal point. mdpi.com Research on the degradation of chlorimuron-ethyl by the bacterium Pseudomonas sp. LW3 and white-rot fungi identified an optimal temperature of 30°C. researchgate.netoup.com Beyond this temperature, the rate of biodegradation by these fungi was observed to decrease. researchgate.net Similarly, a bacterial consortium degrading other sulfonylurea herbicides showed maximum efficiency at 35°C. acs.org These findings underscore that while warmer temperatures can enhance biotransformation, excessive heat can inhibit the enzymatic processes responsible for degradation.

Enzyme Activity: The biotransformation of sulfonylurea herbicides into metabolites like this compound is an enzyme-driven process. The cleavage of the sulfonylurea bridge in chlorimuron-ethyl, which yields this compound, is mediated by specific microbial enzymes. researchgate.netnih.govresearchgate.net Different microorganisms possess distinct enzymatic systems, leading to variations in degradation efficiency and pathways. researchgate.net For example, enzymes such as hydrolases, oxidases, esterases, and glutathione-S-transferases (GST) have been identified as key players in the degradation process. researchgate.netnih.gov The esterase SulE, isolated from Hansschlegelia zhihuaiae S113, has been shown to de-esterify sulfonylurea herbicides, which is a crucial step in their detoxification and metabolism. asm.org The fungus Aspergillus niger utilizes two different enzymatic routes to break down chlorimuron-ethyl, one of which results in the formation of this compound. researchgate.netebi.ac.uk The specific activity and presence of these enzymes in the soil microbiome are fundamental to the rate and extent of biotransformation.

Table 1: Optimal Conditions for Microbial Degradation of Chlorimuron-Ethyl

| Microorganism/Consortium | Optimal pH | Optimal Temperature | Reference |

|---|---|---|---|

| Irpex lacteus (Fungus) | 6.0 | 30°C | researchgate.net |

| Pseudomonas sp. LW3 (Bacterium) | 7.0 | 30°C | oup.com |

| Bacterial Consortium B2R | 8.0 | 35°C | acs.org |

Environmental Fate and Persistence Considerations

Role of this compound as an Environmental Metabolite

This compound is primarily recognized in environmental science as a metabolite resulting from the biodegradation of sulfonylurea herbicides, specifically chlorimuron-ethyl. chemicalbook.com It is not typically introduced directly into the environment in large quantities but is formed as an intermediate product when microorganisms break down the parent herbicide.

The formation of this compound occurs through the microbial cleavage of the sulfonylurea bridge of chlorimuron-ethyl. researchgate.netnih.govresearchgate.net This metabolic step has been identified in various microorganisms, including fungi like Aspergillus niger and bacteria such as Rhodococcus sp. D310-1. nih.govresearchgate.net Once formed, this compound can persist in the environment for a period before it is potentially subjected to further degradation. In some observed metabolic pathways, it is transformed into 2-sulfamoyl benzoic acid. researchgate.netnih.gov The presence of this compound in soil and water is therefore an indicator of the microbial degradation of certain sulfonylurea herbicides. nih.gov

Implications for Bioremediation Strategies

The role of this compound as a metabolite has significant implications for bioremediation strategies aimed at cleaning up environments contaminated with sulfonylurea herbicides. Bioremediation relies on harnessing the power of microorganisms to degrade harmful chemicals into less toxic substances. nih.gov

Understanding the complete degradation pathway of herbicides like chlorimuron-ethyl, including the formation and subsequent fate of intermediates such as this compound, is crucial for developing effective cleanup technologies. nih.gov The isolation and study of microbial strains that can perform these transformations, such as Pseudomonas sp., Rhodococcus sp., and various fungi, are central to bioremediation research. oup.comnih.gov These microorganisms have the potential to be used in bioaugmentation, where they are introduced into contaminated sites to accelerate the removal of herbicide residues. mdpi.com

Furthermore, identifying the specific enzymes and the genes that code for them, like the esterase SulE, opens the door to creating genetically engineered microorganisms with enhanced degradation capabilities. asm.orgnih.gov Such engineered organisms could be designed to be more efficient and resilient, providing a powerful tool for the targeted bioremediation of sulfonylurea-polluted soils and water systems. asm.org

Applications in Medicinal and Agrochemical Chemistry Research

Ethyl 2-Sulfamoylbenzoate as a Pharmaceutical Intermediate

In the realm of medicinal chemistry, this compound is primarily utilized as an intermediate, a foundational component in the synthesis of various therapeutic agents. lookchem.compmcsg.com Its structural motifs are of significant interest in drug discovery and development. ontosight.ai

This compound functions as a key starting material or intermediate in the synthesis of certain active pharmaceutical ingredients. lookchem.com The presence of its sulfamoyl and ethyl ester groups provides reactive sites for building more complex molecules. ontosight.ai While it is listed as an impurity or intermediate related to the non-steroidal anti-inflammatory drug (NSAID) meloxicam, its primary role is that of a versatile building block for various chemical syntheses in the pharmaceutical sector. pmcsg.compharmaffiliates.compharmaffiliates.com

The molecular structure of this compound makes it a compound of interest for the development of novel drug candidates. ontosight.aiguidechem.com The sulfonamide group is a well-known pharmacophore found in a wide array of drugs. Research into compounds containing sulfamoyl groups is ongoing, with a focus on developing new therapeutic agents. ontosight.ai For instance, such compounds are explored for their potential as carbonic anhydrase inhibitors, a class of drugs used for various therapeutic purposes. ontosight.ai The investigation of this compound and its derivatives contributes to the exploration of new molecules with potential biological activities. ontosight.aiguidechem.com

Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the quality, safety, and efficacy of drug products. researchgate.net Impurities are any substances co-existing with the final drug that are not the intended chemical entity. researchgate.netsemanticscholar.org

This compound plays a significant role in this process as a reference standard. aquigenbio.com It is used to identify and quantify its own presence as a potential impurity or byproduct in the manufacturing of other pharmaceuticals. pharmaffiliates.comaquigenbio.com By using a well-characterized standard like this compound, analytical chemists can develop and validate methods to ensure that the final API meets stringent purity requirements. aquigenbio.com This is essential for regulatory submissions, such as Abbreviated New Drug Applications (ANDA). aquigenbio.com

| Role in Pharmaceutical Analysis | Description | Application Area |

| Reference Standard | A highly purified compound used as a measurement base for qualitative or quantitative analysis. | Quality Control (QC) |

| Impurity Marker | Used to detect and identify the presence of this compound as an impurity in other APIs. | Impurity Profiling |

| Method Development | Essential for creating and validating analytical methods (e.g., HPLC) to test for impurities. | Analytical R&D |

| Regulatory Compliance | Helps ensure that the levels of specific impurities in a drug substance are below the thresholds set by pharmacopeias (e.g., USP, EP) and regulatory bodies. aquigenbio.com | ANDA Submissions |

This compound in Agrochemical Research

Beyond pharmaceuticals, this compound is a key molecule in the agrochemical industry, particularly in the development and study of herbicides. pmcsg.com

This compound, also known by the synonym o-ethoxycarbonylbenzenesulfonamide, is a well-established intermediate in the synthesis of sulfonylurea herbicides. chembk.comechemi.com Its most notable application is in the production of Chlorimuron-ethyl (B22764), a broad-spectrum herbicide used to control broadleaf weeds in crops like soybeans. chemicalbook.comnbinno.comchemicalbook.com The synthesis of this compound itself can be achieved by reacting saccharin (B28170) with ethanol (B145695), highlighting its position as a stepping stone from basic raw materials to complex agrochemicals. chembk.comechemi.com

Understanding how herbicides break down in the environment is crucial for assessing their environmental impact and persistence. This compound is a key compound in studying the metabolism of Chlorimuron-ethyl. tandfonline.comresearchgate.net Research has shown that various microorganisms, including fungi such as Aspergillus niger, can degrade Chlorimuron-ethyl. researchgate.netebi.ac.uk A primary degradation pathway involves the cleavage of the herbicide's sulfonylurea bridge. tandfonline.comresearchgate.net This cleavage results in the formation of two main metabolites: this compound and 4-methoxy-6-chloro-2-amino-pyrimidine. researchgate.netebi.ac.uk Further enzymatic action can de-esterify this compound to form 2-sulfamoyl benzoic acid. tandfonline.comresearchgate.net These studies are fundamental to understanding the bioremediation and detoxification of soils contaminated with sulfonylurea herbicides. nih.gov

| Organism/Enzyme | Herbicide Studied | Metabolite(s) Formed | Significance |

| Aspergillus niger | Chlorimuron-ethyl | This compound, 4-methoxy-6-chloro-2-amino-pyrimidine researchgate.netebi.ac.uk | Demonstrates a microbial degradation pathway. |

| White-rot fungi (e.g., Phlebia sp.) | Chlorimuron-ethyl | This compound, 2-sulfamoyl benzoic acid tandfonline.comresearchgate.net | Highlights fungal role in herbicide detoxification. |

| Chenggangzhangella methanolivorans (GST enzyme) | Chlorimuron-ethyl | 2-sulfamoylbenzoate, 4-chloro-6-methoxypyrimidin-2-amine nih.gov | Elucidates specific enzymatic mechanisms for degradation. |

Patent Landscape and Intellectual Property in Relation to Academic Research

The patent landscape surrounding this compound and its derivatives is extensive, reflecting its commercial importance in both the pharmaceutical and agrochemical industries. For academic researchers, understanding this landscape is crucial for several reasons, including securing funding, enabling technology transfer, and avoiding infringement. nih.govnih.gov

The journey of an invention from a university laboratory to a commercially available product is often complex and costly. nih.gov Patent protection is a critical step in this process, as it provides the exclusivity needed to attract the investment required for further development and clinical trials. nih.gov

Key Considerations for Academic Researchers:

Freedom to Operate: Before embarking on research with commercial potential, it is essential to conduct a "freedom to operate" analysis to ensure that the proposed research does not infringe on existing patents. nih.gov

Patentability of New Discoveries: Academic researchers who discover novel derivatives of this compound with unique biological activities may be able to obtain patent protection for their inventions. nih.gov This can provide a revenue stream for the university and the inventors through licensing agreements.

Publication and Patenting: The timing of publications is critical. nih.gov In many jurisdictions, public disclosure of an invention before filing a patent application can preclude the ability to obtain a patent. nih.gov Therefore, researchers should consult with their institution's technology transfer office before publishing or presenting their findings. nih.gov

University-Industry Collaboration: The development of new drugs and agrochemicals often involves collaboration between academic institutions and private companies. Patents play a crucial role in defining the terms of these collaborations and ensuring that the university's intellectual property is protected. nih.gov

Patents related to this compound and its derivatives cover a wide range of applications, from the synthesis of specific herbicidal compounds to the development of new therapeutic agents. google.comgoogle.co.uggoogle.com For example, a patent granted in 1981 covers herbicidal sulfonamides and their preparation, highlighting the long-standing intellectual property interest in this area. epo.org More recent patents continue to explore new formulations and synergistic combinations of herbicides derived from this chemical family. google.com

In the pharmaceutical sector, patents not only cover new chemical entities but also their use in treating specific diseases. google.co.uggoogleapis.com This underscores the importance for academic researchers to not only characterize a new compound but also to investigate its potential therapeutic applications to maximize its intellectual property value. nih.gov

The following table lists the names of the chemical compounds mentioned in this article.

Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isopropyl 2-sulfamoylbenzoate |

| Ethyl 2,4-dichloro-5-sulfamoylbenzoate |

| Methyl 4-(N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate |

| Sulpiride |

| Chlorimuron-ethyl |

| Bispyribac sodium |

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands to millions of compounds for their ability to modulate a specific biological target. bohrium.comscience.gov This automated process utilizes miniaturized assays in microplate formats (e.g., 384-well or 1536-well) to test large compound libraries efficiently. science.gov The goal is to identify "hits"—compounds that exhibit a desired activity, which can then be selected for further optimization. bohrium.com